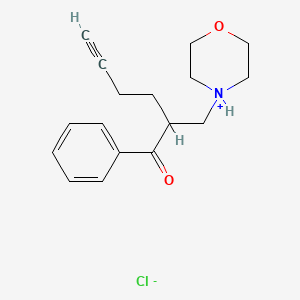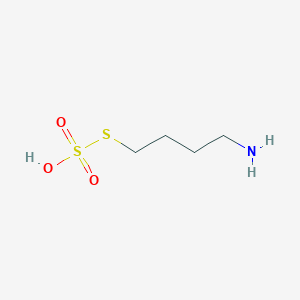![molecular formula C24H16N2O4 B15342412 Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)
Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that features a biphenyl core with two pyridin-2-yl groups and two carboxylate groups at the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4,4’-dibromobiphenyl with pyridin-2-ylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the pyridin-2-yl rings .
Aplicaciones Científicas De Investigación
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate involves its ability to coordinate with metal ions through its pyridin-2-yl and carboxylate groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the carboxylate groups, making it less versatile in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand, but with a different ring structure that affects its binding properties.
2,2’-Bipyridine: Similar to 4,4’-bipyridine but with nitrogen atoms in different positions, leading to different coordination behavior.
Uniqueness
Di(pyridin-2-yl) [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to its combination of pyridin-2-yl and carboxylate groups, which provide multiple coordination sites and allow for the formation of complex structures with diverse properties. This makes it particularly valuable in the design of new materials and catalysts .
Propiedades
Fórmula molecular |
C24H16N2O4 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
pyridin-2-yl 4-(4-pyridin-2-yloxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C24H16N2O4/c27-23(29-21-5-1-3-15-25-21)19-11-7-17(8-12-19)18-9-13-20(14-10-18)24(28)30-22-6-2-4-16-26-22/h1-16H |
Clave InChI |
CUUCZNQKVZJIFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
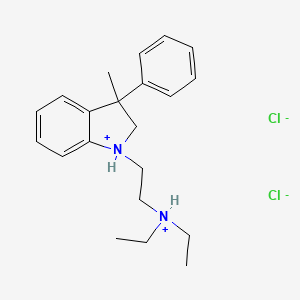
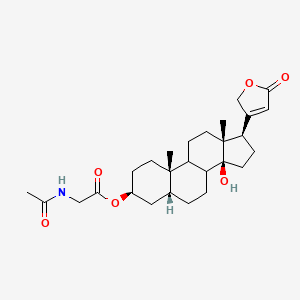
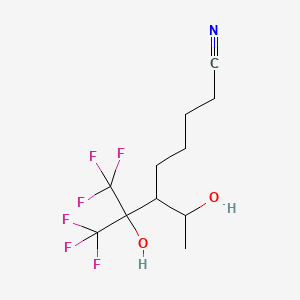
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)

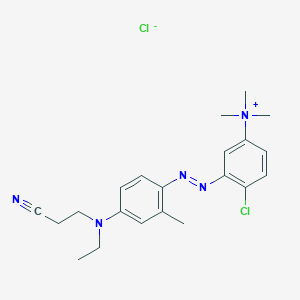
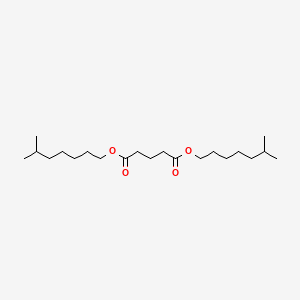

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
